Lower Molecular Weight vs. Disubstituted Guanidine
1-(4-Isopropylphenyl)guanidine (MW 177.25) possesses a molecular weight approximately 40% lower than its closest disubstituted analog N,N'-bis(4-isopropylphenyl)guanidine (MW ~295.4). This places the mono-substituted compound within the 'lead-like' space (MW ≤ 250) often preferred in fragment-based drug discovery, while the bis-aryl analog falls outside this range [1][2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 177.25 g/mol |
| Comparator Or Baseline | N,N'-Bis(4-isopropylphenyl)guanidine: ~295.4 g/mol |
| Quantified Difference | ~118.2 g/mol lower (40% reduction) |
| Conditions | Calculated from molecular formula (C10H15N3 vs. C19H25N3) |
Why This Matters
A 40% lower molecular weight can translate into improved membrane permeability, solubility, and compliance with lead-like criteria, directly affecting a medicinal chemist's selection of a starting scaffold.
- [1] Chemsrc. 1-(4-Isopropylphenyl)guanidine. Molecular Formula: C10H15N3, MW: 177.25. View Source
- [2] DrugBank/IDRBLab. N,N'-Bis-(4-isopropyl-phenyl)-guanidine. Formula: C19H25N3. View Source
